

N-(1-hydroxypropan-2-yl)benzamide: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *N*-(1-hydroxypropan-2-yl)benzamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-hydroxypropan-2-yl)benzamide, a chiral amino alcohol derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an amide moiety, coupled with a stereogenic center, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and pharmaceutically active agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of **N-(1-hydroxypropan-2-yl)benzamide**, offering detailed experimental protocols, tabulated spectral data, and diagrammatic representations of its utility in synthetic workflows.

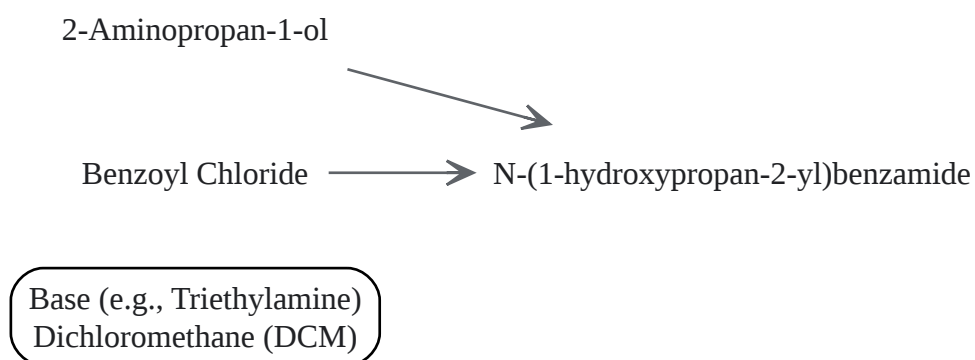
Introduction

The strategic incorporation of chiral building blocks is a cornerstone of contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. **N-(1-hydroxypropan-2-yl)benzamide**, with its inherent chirality and dual functional handles, presents a readily accessible and highly adaptable scaffold for the construction of enantiomerically enriched molecules. The presence of a secondary alcohol and a secondary amide allows for a wide range of chemical transformations, enabling the elongation and diversification of molecular structures. This guide aims to serve as a comprehensive resource for chemists seeking to leverage the synthetic potential of this valuable compound.

Synthesis of N-(1-hydroxypropan-2-yl)benzamide

The most common and straightforward synthesis of **N-(1-hydroxypropan-2-yl)benzamide** involves the acylation of 2-aminopropan-1-ol with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme



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Caption: General synthesis of **N-(1-hydroxypropan-2-yl)benzamide**.

Detailed Experimental Protocol

Materials:

- 2-Aminopropan-1-ol
- Benzoyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure **N-(1-hydroxypropan-2-yl)benzamide**.

Physicochemical and Spectroscopic Data

A thorough characterization of **N-(1-hydroxypropan-2-yl)benzamide** is crucial for its effective use in synthesis. The following tables summarize its key physical and spectral properties.

Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Appearance	White to off-white solid
CAS Number	24629-34-3[1]

Spectroscopic Data

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.75 - 7.73	m	2H	Ar-H
7.52 - 7.41	m	3H	Ar-H
6.65 (br s)	br s	1H	NH
4.25 - 4.18	m	1H	CH-NH
3.75 (dd)	dd	1H	CH ₂ -OH (one H)
3.60 (dd)	dd	1H	CH ₂ -OH (one H)
2.50 (br s)	br s	1H	OH
1.28 (d)	d	3H	CH ₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
168.5	C=O
134.2	Ar-C (quat)
131.5	Ar-CH
128.5	Ar-CH
127.0	Ar-CH
66.8	CH ₂ -OH
48.2	CH-NH
17.5	CH ₃

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique	Characteristic Peaks/Values
IR (KBr, cm ⁻¹)	3350-3250 (O-H, N-H stretching), 3060 (Ar C-H stretching), 2970, 2880 (Aliphatic C-H stretching), 1635 (C=O stretching, Amide I), 1540 (N-H bending, Amide II), 1070 (C-O stretching)
Mass Spec. (EI)	m/z (%): 179 (M ⁺), 148, 122, 105 (benzoyl cation, base peak), 77 (phenyl cation)

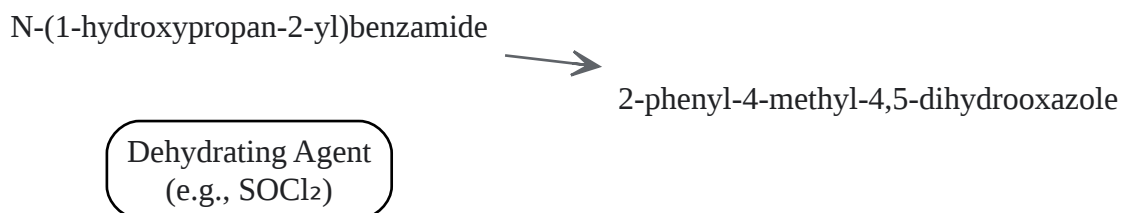
Applications in Organic Synthesis

N-(1-hydroxypropan-2-yl)benzamide serves as a versatile precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its functional groups can be selectively manipulated to achieve desired transformations.

Synthesis of Oxazolines

The hydroxyl group and the amide nitrogen of **N-(1-hydroxypropan-2-yl)benzamide** can undergo intramolecular cyclization to form oxazoline rings, which are important structural motifs

in many natural products and chiral ligands. This transformation can be achieved under various dehydrating conditions, such as treatment with thionyl chloride (SOCl₂) or Burgess reagent.

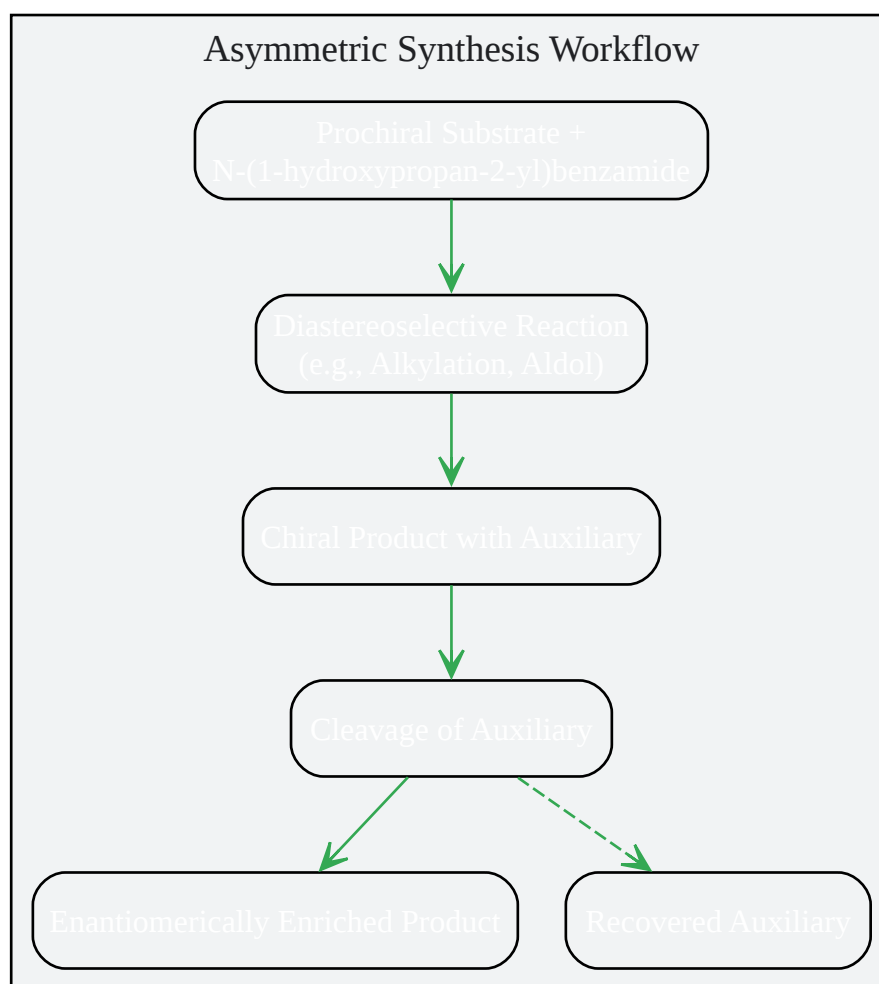


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Caption: Synthesis of an oxazoline derivative.

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of **N-(1-hydroxypropan-2-yl)benzamide** allows it to be employed as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.



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Caption: Use as a chiral auxiliary in asymmetric synthesis.

Precursor for Bioactive Molecules

The benzamide moiety is a common feature in many pharmacologically active compounds. **N-(1-hydroxypropan-2-yl)benzamide** can serve as a starting point for the synthesis of more complex drug candidates through modification of both the aromatic ring and the propanolamine side chain. For instance, electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, while the hydroxyl group can be derivatized or replaced to modulate the molecule's properties.

Conclusion

N-(1-hydroxypropan-2-yl)benzamide is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of a chiral center, a hydroxyl group, and an amide functionality provides a powerful platform for the construction of a wide range of valuable organic molecules. The detailed synthetic protocols, comprehensive spectral data, and illustrative applications presented in this guide are intended to facilitate its broader adoption and inspire new synthetic innovations by researchers in both academic and industrial settings. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive agents.

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References

- 1. researchgate.net [researchgate.net]
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